molecular formula C12H15N3O3 B1677860 Oxibendazole CAS No. 20559-55-1

Oxibendazole

Número de catálogo: B1677860
Número CAS: 20559-55-1
Peso molecular: 249.27 g/mol
Clave InChI: RAOCRURYZCVHMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • La síntesis de oxibendazole implica varios pasos:

        Alquilación: 4-Hidroxiacetamida reacciona con bromuro de n-propilo en presencia de hidróxido de potasio para producir un intermedio éter.

        Nitración y reducción: La nitración del producto éter procede en la posición orto al grupo amida, seguida de la reducción para formar un derivado de fenilendiamina.

        Ciclización aromática y eliminación: La reacción con S-metil isotiourea conduce a la formación de un derivado de guanidina, que luego elimina el metanotiol para producir el sistema de 2-aminobenzimidazol.

        Acilación: La acilación con cloroformiato de metilo da como resultado la formación de this compound.

  • Análisis De Reacciones Químicas

      Reacciones: Oxibendazole puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

      Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la transformación deseada. Por ejemplo, la acilación con cloroformiato de metilo implica el uso del reactivo cloroformiato.

      Productos principales: El principal producto formado en el paso de acilación es el propio this compound.

  • Aplicaciones Científicas De Investigación

    Veterinary Applications

    1.1 Anthelmintic Efficacy

    Oxibendazole is widely used to treat infections caused by roundworms, strongyles, pinworms, threadworms, and lungworms in horses and other livestock. A study conducted on horses with a known resistance to other benzimidazoles demonstrated that this compound effectively reduced strongyle egg counts by approximately 82%, showcasing its efficacy against resistant parasites .

    1.2 Resistance Management

    The increasing resistance of equine parasites to common anthelmintics has prompted research into this compound's effectiveness. In field studies, this compound was shown to maintain efficacy where other treatments failed, indicating its potential role in managing resistance among equine populations .

    Oncological Applications

    Recent studies have highlighted the anticancer properties of this compound. Research indicates that it can inhibit the growth of prostate cancer cells by modulating the expression of tumor suppressor genes such as microRNA-204 and p53. In xenograft models, this compound treatment resulted in a significant reduction in tumor size compared to controls .

    2.1 Mechanism of Action

    The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule formation and glucose uptake, which are crucial for cancer cell proliferation. This suggests that this compound could be further explored as a therapeutic agent in oncology .

    Analytical Chemistry Applications

    3.1 Selective Extraction Techniques

    This compound's chemical properties have been utilized in analytical chemistry for the selective extraction of residues from animal-derived food products. A study developed molecularly imprinted polymers (MIPs) specifically designed for this compound, achieving high recovery rates when extracting the drug from meat samples .

    Parameter Value
    Maximum Adsorption Capacity4.93 mg/g
    Selectivity Coefficient Range1.3 to 16.9
    ReusabilityMaintained after five cycles

    This innovative approach demonstrates the potential for this compound's application in food safety testing and regulatory compliance.

    Case Studies and Research Findings

    Several case studies have documented the diverse applications of this compound:

    • Equine Studies : Field studies evaluating the efficacy of this compound against resistant strongyles showed significant reductions in egg counts, supporting its use as a primary treatment option .
    • Cancer Research : In vitro studies confirmed that this compound inhibits prostate cancer cell growth significantly, with half-maximal inhibitory concentration values indicating potent activity against cancer cells .
    • Food Safety Analysis : The development of molecularly imprinted polymers for extracting this compound residues from meat samples illustrates its role in enhancing food safety protocols .

    Mecanismo De Acción

  • Comparación Con Compuestos Similares

      Singularidad: La fuerte actividad antihelmíntica de Oxibendazole lo diferencia de otros compuestos.

      Compuestos similares: Si bien this compound es único, otros derivados de benzimidazol (como el fenbendazol) comparten mecanismos de acción y aplicaciones similares.

    Actividad Biológica

    Oxibendazole (OBZ) is a benzimidazole derivative primarily known for its anthelmintic properties, particularly in veterinary medicine. However, recent studies have revealed its potential in oncology, particularly in inhibiting prostate cancer cell growth. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various parasites, and emerging therapeutic applications.

    Overview of this compound

    • Chemical Structure : this compound is chemically known as methyl-5-n-propoxy-2-benzimidazole-carbamate.
    • Primary Use : Traditionally used to treat infections caused by gastrointestinal parasites in livestock and pets.

    This compound exerts its biological effects through several mechanisms:

    • Anthelmintic Activity :
      • OBZ disrupts microtubule formation in helminths, leading to paralysis and death of the parasites.
      • It has shown efficacy against various nematodes, including Ascaris suum and Trichocephalus spp. .
    • Anti-Cancer Effects :
      • Recent studies indicate that OBZ inhibits the growth of prostate cancer cells (PCa), specifically the 22Rv1 and PC-3 cell lines.
      • The half-maximal inhibitory concentrations (IC50) were reported at 0.25 µM for 22Rv1 cells and 0.64 µM for PC-3 cells .
      • OBZ treatment led to increased expression of tumor suppressor genes such as p53 and microRNA-204, which are pivotal in regulating cell apoptosis .

    Efficacy Against Helminths

    A series of studies have demonstrated the effectiveness of this compound against various parasitic infections:

    Parasite Efficacy (%) Study Reference
    Ascaris suum100%
    Trichocephalus spp.100%
    Metastrongylus spp.100%
    Benzimidazole-resistant strongyles98%

    These results indicate that OBZ is highly effective even against strains resistant to other anthelmintics.

    Prostate Cancer Treatment

    A significant study highlighted the potential of this compound in treating prostate cancer:

    • Study Design : In vitro and in vivo models were used to assess the impact of OBZ on prostate cancer cells.
    • Findings :
      • OBZ significantly reduced tumor size in xenograft models by 47.96% compared to controls when administered at a dosage of 25 mg/kg/day .
      • The induction of apoptosis in cancer cells was confirmed through Annexin V-FITC staining, showing a marked increase in apoptotic rates post-treatment .

    Safety and Toxicity

    Research indicates that this compound has a favorable safety profile when administered at recommended dosages. Long-term studies have shown no significant adverse effects on major organs such as the liver and kidneys in animal models . However, monitoring for potential side effects remains crucial, especially with prolonged use.

    Propiedades

    IUPAC Name

    methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAOCRURYZCVHMG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID5045625
    Record name Oxibendazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045625
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    249.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies.
    Record name Oxibendazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04910
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    20559-55-1
    Record name Oxibendazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20559-55-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Oxibendazole [USAN:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Oxibendazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04910
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Oxibendazole
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Oxibendazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045625
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Oxibendazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name OXIBENDAZOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Oxibendazole
    Reactant of Route 2
    Reactant of Route 2
    Oxibendazole
    Reactant of Route 3
    Reactant of Route 3
    Oxibendazole
    Reactant of Route 4
    Reactant of Route 4
    Oxibendazole
    Reactant of Route 5
    Reactant of Route 5
    Oxibendazole
    Reactant of Route 6
    Reactant of Route 6
    Oxibendazole

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.